Escape from Flatland: Physicochemical Profiling and Synthetic Workflows for 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic Acid
Escape from Flatland: Physicochemical Profiling and Synthetic Workflows for 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic Acid
Executive Summary
The paradigm shift in medicinal chemistry toward high-Fsp³ (fraction of sp³-hybridized carbons) architectures has spotlighted spirocyclic amino acids as premier building blocks. 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid (CAS: 2408974-44-5) represents a cutting-edge, three-dimensional scaffold designed to replace traditional planar rings. By fusing a tetrahydropyran moiety to a cyclobutane amino acid core, this molecule provides a rigid, vectorially precise framework that fundamentally alters the physicochemical landscape of a drug candidate—enhancing metabolic stability, aqueous solubility, and target specificity.
This technical guide provides an in-depth analysis of its physicochemical properties, the logical framework for its use as a bioisostere, and self-validating synthetic protocols for its integration into modern drug discovery pipelines.
Structural and Physicochemical Profiling
The structural genius of 2-amino-7-oxaspiro[3.5]nonane-2-carboxylic acid lies in its spiro[3.5]nonane core. The molecule consists of an α -amino acid localized on a strained cyclobutane ring (positions 1-3), which is spiro-fused at position 4 to a tetrahydropyran ring containing an oxygen heteroatom at position 7.
This unique geometry directly addresses the 1 [1] by forcing the molecule into a rigid 3D conformation. The inclusion of the oxygen atom acts as a critical hydrogen-bond acceptor, which drastically improves the molecule's hydration shell compared to its carbocyclic analogs.
Quantitative Physicochemical Data
Data summarized for the free base form.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₉H₁₅NO₃ | Core composition defining the spirocyclic framework. |
| Molecular Weight | 185.22 g/mol | Low MW ensures minimal penalty to the overall mass of the target peptide or small molecule, enabling Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | ~72.6 Ų | The combined polarity of the amino acid and the tetrahydropyran oxygen optimizes aqueous solubility and membrane permeability. |
| Fsp³ Fraction | 1.00 (100%) | Complete sp³ hybridization drives the "Escape from Flatland", reducing off-target binding driven by non-specific hydrophobic interactions. |
| LogP (Calculated) | -0.1 to 0.3 | High hydrophilicity counteracts the lipophilicity of adjacent hydrophobic residues, preventing aggregation in aqueous media. |
| Metabolic Stability | High | The fully substituted spiro-carbon and rigid rings block standard cytochrome P450 (CYP) oxidative degradation pathways. |
The "Escape from Flatland" Bioisosteric Logic
In traditional drug design, planar rings (like piperidine or phenyl groups) are often used to build molecular frameworks. However, these "flat" structures are prone to rapid oxidative metabolism and poor solubility. 2 [2] fundamentally alters the pharmacokinetic profile while retaining the necessary spatial vectors to interact with the biological target.
Logical relationship of bioisosteric replacement driving the "Escape from Flatland" paradigm.
Experimental Protocols: Synthesis and Validation
Synthesizing fully substituted α -amino acids on strained spirocyclic systems requires precise chemical control. As an application scientist, I strongly recommend the Bucherer-Bergs hydantoin route over the traditional Strecker synthesis for 3 [3].
The Causality: The cyclobutanone precursor (7-oxaspiro[3.5]nonan-2-one) is highly sterically hindered. The Strecker reaction is reversible and often stalls at the aminonitrile stage, which is prone to retro-Strecker decomposition during hydrolysis. The Bucherer-Bergs reaction traps the intermediate as a thermodynamically stable spiro-hydantoin, driving the equilibrium forward and protecting the strained cyclobutane ring from premature opening.
Workflow for the synthesis of 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid via hydantoin.
Protocol 1: Synthesis of the Spiro-Hydantoin Intermediate
-
Reagent Preparation: Dissolve 1.0 equivalent of 7-oxaspiro[3.5]nonan-2-one in a 1:1 mixture of Ethanol and deionized water.
-
Causality: The 1:1 EtOH/H₂O solvent system is critical to co-solubilize both the highly organic spiro-ketone and the inorganic salts required for the reaction.
-
-
Addition: Add 3.0 equivalents of ammonium carbonate ((NH₄)₂CO₃) followed by 1.5 equivalents of potassium cyanide (KCN).
-
Reaction: Stir the mixture at 60°C for 24 hours in a sealed pressure tube.
-
Self-Validating Check (Crucial): Before proceeding to hydrolysis, perform a rapid IR or ¹³C NMR check on an aliquot. The disappearance of the cyclobutanone carbonyl stretch (~1780 cm⁻¹) and the emergence of hydantoin carbonyls (~1710 and 1770 cm⁻¹) confirms cyclization. Carrying unreacted ketone into the harsh hydrolysis step will lead to complex degradation mixtures.
Protocol 2: Alkaline Hydrolysis to the Amino Acid
-
Hydrolysis: Suspend the isolated spiro-hydantoin in an aqueous solution of 3M Barium Hydroxide (Ba(OH)₂).
-
Causality: While NaOH is commonly used, Ba(OH)₂ is vastly superior here. It allows for the facile removal of carbonate and sulfate byproducts as insoluble barium salts during the workup, simplifying the isolation of the highly polar zwitterionic amino acid without requiring exhaustive ion-exchange chromatography.
-
-
Reflux: Heat the mixture to reflux for 48 hours. The spiro-fusion provides steric shielding that protects the cyclobutane ring from unwanted ring-opening under these harsh alkaline conditions.
-
Neutralization: Cool the mixture and carefully neutralize with dilute H₂SO₄ to precipitate BaSO₄. Filter through a Celite pad.
-
Isolation: Lyophilize the filtrate to yield the crude4[4].
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Integration
When incorporating this amino acid into a peptide chain, standard coupling reagents (like DIC or HBTU) will fail.
-
Causality: The α -carbon is fully substituted (quaternary) and embedded in a spiro-cyclobutane ring, creating severe steric hindrance.
-
Solution: Utilize highly reactive uronium-based coupling reagents like HATU or COMU in the presence of DIPEA, and elevate the coupling temperature (e.g., microwave-assisted SPPS at 75°C for 15 minutes) to overcome the steric activation energy barrier.
Conclusion
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid is a masterclass in modern structural chemistry. By leveraging the geometric constraints of a spiro-fused cyclobutane and the polarity of a tetrahydropyran ring, it offers an elegant solution to the metabolic and solubility issues that plague planar drug candidates. Mastery of its unique synthetic requirements—specifically the thermodynamic trapping via Bucherer-Bergs and the use of high-efficiency coupling reagents—is essential for any drug development professional looking to harness its full pharmacological potential.
References
-
French-Ukrainian Journal of Chemistry - Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design [Link]
-
ACS Chemical Reviews - Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities [Link]
